Daphnodorin B is a naturally occurring compound primarily derived from plants in the Daphne genus, particularly from the roots of Daphne genkwa. It belongs to a class of compounds known as benzofurans, which are characterized by their fused benzene and furan rings. This compound has garnered interest due to its potential biological activities, including antitumor properties.
Daphnodorin B is isolated from the roots of Daphne genkwa, a plant known for its medicinal properties. The extraction and purification of this compound have been the focus of various studies, highlighting its significance in traditional medicine and pharmacological research.
Daphnodorin B is classified as a benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in medicinal chemistry.
The synthesis of Daphnodorin B has been achieved through several methods, with one notable approach being the intramolecular Heck reaction. This method involves the coupling of aryl halides with alkenes in the presence of palladium catalysts to form the benzofuran core structure.
The molecular structure of Daphnodorin B features a benzofuran ring system with specific substituents that contribute to its biological activity. The compound can be represented by its chemical formula .
Daphnodorin B undergoes various chemical reactions that are essential for its synthesis and potential modifications for enhanced activity. Key reactions include:
The reactions involving Daphnodorin B often require specific conditions such as temperature control and the presence of catalysts to ensure high yields and purity.
Daphnodorin B exhibits its biological effects primarily through inhibition of DNA synthesis in tumor cells. This mechanism involves interaction with cellular pathways that regulate cell proliferation and survival.
Studies indicate that Daphnodorin B effectively inhibits tumor cell growth, making it a candidate for further investigation in cancer therapy.
Daphnodorin B has potential applications in:
Daphnodorin B (CAS: 95733-02-1) is a biflavonoid naturally occurring in Thymelaeaceae family plants such as Daphne odora and Wikstroemia indica. Its core structure consists of two flavan units linked via a C–O–C bond, forming a furo[2,3-h]chromene skeleton. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its molecular formula as C30H22O10 and reveal two chiral centers at C-2 and C-3. Absolute configurations are assigned as 2R, 3S, distinguishing it from the 2S-configured daphnodorin A [10]. Restricted rotation of the trioxy-benzoyl group generates two conformers (A and B), observed in pentamethyl ether derivatives [10].
| Property | Daphnodorin A | Daphnodorin B | Daphnodorin C |
|---|---|---|---|
| C-2 Configuration | S | R | S |
| C-3 Configuration | - | S | - |
| Conformers | 2 (rotameric) | 2 (rotameric) | Not reported |
Daphnodorin B has a molecular weight of 542.49 g/mol and exhibits limited water solubility. It is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and acetone [6] [7]. The compound is stable when stored desiccated at –20°C, but solutions in DMSO degrade within weeks even at –20°C. Its log P (partition coefficient) value of 5.2 indicates high lipophilicity, influencing cell membrane permeability and biodistribution [5] [6].
HPLC Analysis: Reverse-phase HPLC (C18 column) elutes daphnodorin B at 18.2 min with methanol/water (70:30) at 280 nm, with ≥98% purity [6] [7].
Table 2: Key NMR Assignments (CD3OD, 400 MHz)
| Position | δ1H (ppm) | δ13C (ppm) | Multiplicity |
|---|---|---|---|
| H-2/C-2 | 5.42 | 78.9 | dd |
| H-3/C-3 | 4.87 | 68.5 | d |
| C=O | - | 192.5 | - |
| Aromatic | 6.2–7.8 | 100–160 | m |
C1C(C(OC2=C3C(=CC(=C21)O)OC(=C3C(=O)C4=C(C=C(C=C4O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O JBNFGJOTOPTIDE-RBISFHTESA-N Pharmacological Effects
CAS No.: 101-87-1
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.:
CAS No.: 61587-05-1